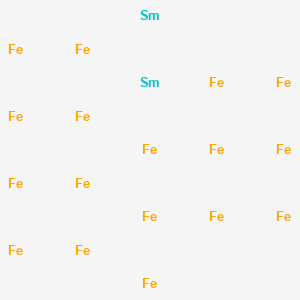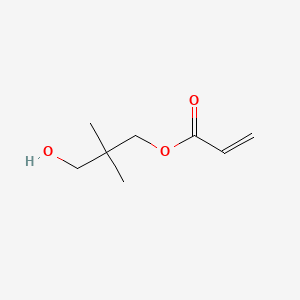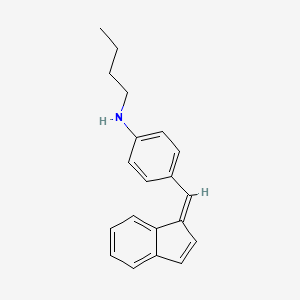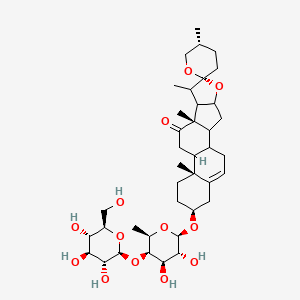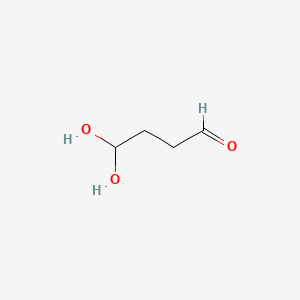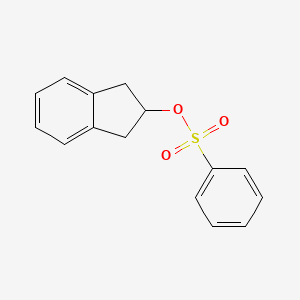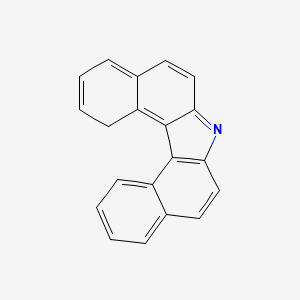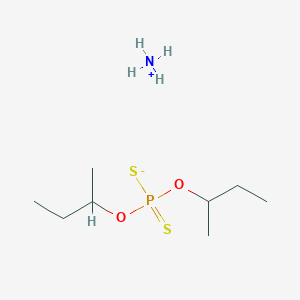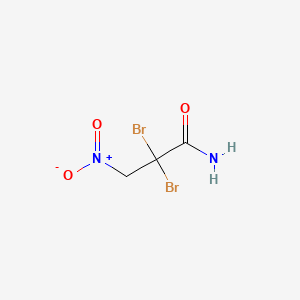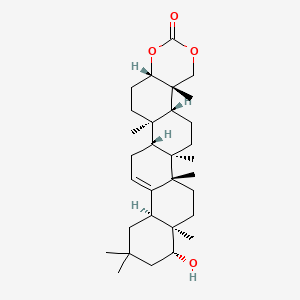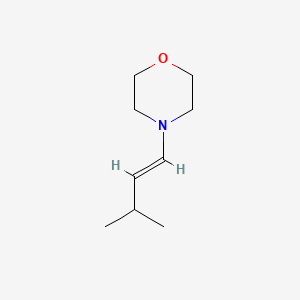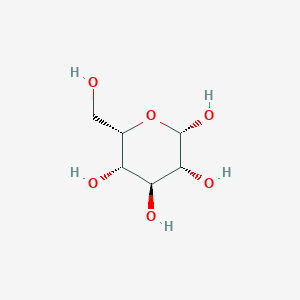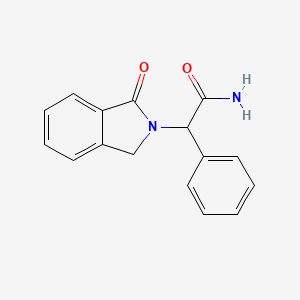
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindolinone core and a phenylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide typically involves the condensation of an appropriate isoindolinone derivative with a phenylacetic acid derivative. Common reagents used in this synthesis include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone oxides, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The isoindolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(methyl)-acetamide
- 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(ethyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2-(phenyl)-acetamide may exhibit unique biological activities due to the presence of the phenyl group, which can influence its chemical reactivity and interaction with biological targets.
Properties
CAS No. |
30762-83-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2/c17-15(19)14(11-6-2-1-3-7-11)18-10-12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2,(H2,17,19) |
InChI Key |
CNIVAJLRYWFDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



